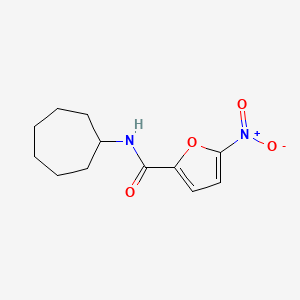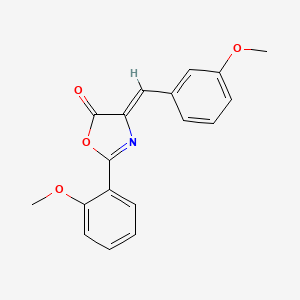![molecular formula C15H13ClN2O3 B5848463 3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as CBAM and is a member of the benzamide family of compounds. CBAM has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of CBAM is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors. CBAM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, CBAM has been found to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and other neurological functions.
Biochemical and Physiological Effects:
CBAM has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it may have potential as a pain medication. CBAM has also been found to inhibit the growth of breast cancer cells in vitro, indicating that it may have potential as an anticancer agent. Additionally, CBAM has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBAM is its versatility. It can be synthesized relatively easily and has been found to possess a wide range of biological activities. Additionally, CBAM has been shown to be relatively stable, making it suitable for use in lab experiments. However, one of the limitations of CBAM is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CBAM. One area of interest is the development of CBAM-based pain medications. CBAM has been shown to possess analgesic properties, and further research could lead to the development of more effective pain treatments. Another potential area of research is the use of CBAM as an anticancer agent. While CBAM has been shown to inhibit the growth of breast cancer cells in vitro, further research is needed to determine its efficacy in vivo. Additionally, CBAM's potential as a treatment for Alzheimer's disease warrants further investigation. Overall, CBAM has the potential to be a valuable tool in the development of new therapeutics for a variety of conditions.
Métodos De Síntesis
The synthesis of CBAM involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 2-chloroaniline to produce 3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide. The purity and yield of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
CBAM has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. CBAM has also been shown to exhibit antitumor activity, particularly against breast cancer cells. Additionally, CBAM has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-7-6-9(14(17)19)8-12(13)18-15(20)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMKURTBFHROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)


![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)






